![molecular formula C15H17NO4 B14207598 N-Hexa-2,4-dienoyl-L-tyrosine CAS No. 823195-93-3](/img/structure/B14207598.png)
N-Hexa-2,4-dienoyl-L-tyrosine
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Overview
Description
N-Hexa-2,4-dienoyl-L-tyrosine is a synthetic compound that combines a hexadienoyl group with the amino acid L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexa-2,4-dienoyl-L-tyrosine typically involves the acylation of L-tyrosine with hexadienoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated systems for reagent addition, and continuous monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hexa-2,4-dienoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hexadienoyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds in the hexadienoyl group can be reduced to single bonds using hydrogenation reactions.
Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hexanoyl-L-tyrosine.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications of the compound "N-Hexa-2,4-dienoyl-L-tyrosine." However, the search results provide information on tyrosine, its derivatives, and related compounds, which can be used to infer potential applications and research directions.
Tyrosine and its applications:
- Tyrosine as a cognitive enhancer: L-tyrosine, a supplement, has been tested for its ability to replenish resources required for cognitive-control operations . Supplementation with tyrosine increases plasma tyrosine levels and enhances the release of dopamine and norepinephrine in the brain . Studies suggest that tyrosine can improve cognitive function, particularly during stressful conditions .
- Tyrosine in stress alleviation: L-tyrosine has shown acute effects in preventing decline in cognitive function caused by physical stress, including cold stress, high-altitude stress, extended wakefulness, and lower body negative pressure . A study involving military combat training showed that tyrosine improved aspects of cognitive function compared to a placebo .
- Tyrosine dosage: Studies on tyrosine administration often use dosages around 150 mg/kg, which has been shown to contribute to the normal synthesis of catecholamines .
- Tyrosine hydroxylase: Tyrosine hydroxylase is the rate-limiting enzyme in catecholamine biosynthesis, converting tyrosine to DOPA using tetrahydrobiopterin and molecular oxygen .
Tyrosine derivatives and related compounds:
- O-(2-nitrobenzyl)-L-tyrosine (oNBTyr): This caged amino acid can control protein activities and cellular localization in response to external cues . A study revealed the structural basis for the recognition of oNBTyr by a specific variant of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase . Cell-free protein synthesis of caged proteins with oNBTyr can facilitate time-resolved structural analysis, including medically important membrane proteins .
- 2,4-Dienoyl-CoA reductase: This enzyme is involved in fatty acid catabolism by beta-oxidation in mitochondria . It helps process poly-unsaturated fatty acids by catalyzing specific reduction reactions . Crystal structures of human mitochondrial 2,4-dienoyl-CoA reductase have been determined, providing insights into its catalytic mechanism .
Potential applications based on related research:
Given the role of 2,4-dienoyl-CoA reductase in processing fatty acids , this compound might have applications in:
- Metabolic studies: Investigating its effects on fatty acid metabolism and energy production.
- Enzyme inhibition: Studying its potential as an inhibitor of 2,4-dienoyl-CoA reductase.
- Structural biology: Analyzing its interactions with enzymes and proteins involved in fatty acid metabolism.
Mechanism of Action
The mechanism of action of N-Hexa-2,4-dienoyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The hexadienoyl group may interact with hydrophobic pockets in proteins, while the tyrosine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hexanoyl-L-tyrosine: Similar structure but with a saturated hexanoyl group instead of a hexadienoyl group.
N-Octanoyl-L-tyrosine: Contains an octanoyl group, providing a longer hydrophobic chain.
N-Hexa-2,4-dienoyl-L-phenylalanine: Similar to N-Hexa-2,4-dienoyl-L-tyrosine but with phenylalanine instead of tyrosine.
Uniqueness
This compound is unique due to the presence of the conjugated diene system in the hexadienoyl group, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for studying the effects of conjugated dienes in biological systems and for developing new therapeutic agents.
Properties
CAS No. |
823195-93-3 |
---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-(hexa-2,4-dienoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-5-14(18)16-13(15(19)20)10-11-6-8-12(17)9-7-11/h2-9,13,17H,10H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
PYHCWHBQCAHKKW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC=CC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC=CC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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